N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps:
Formation of the Triazine Core: The triazine core is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions:
Morpholine Addition: The morpholine ring is incorporated via a nucleophilic substitution reaction, often under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The triazine core can interact with enzymes and receptors, modulating their activity. The benzodioxol and methylphenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
- N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-6-(piperidin-4-yl)-1,3,5-triazine-2,4-diamine
Uniqueness
The presence of the morpholine ring in N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability.
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-yl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3.ClH/c1-14-3-2-4-15(11-14)22-19-24-20(26-21(25-19)27-7-9-28-10-8-27)23-16-5-6-17-18(12-16)30-13-29-17;/h2-6,11-12H,7-10,13H2,1H3,(H2,22,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGLSSWJUXWBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC5=C(C=C4)OCO5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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